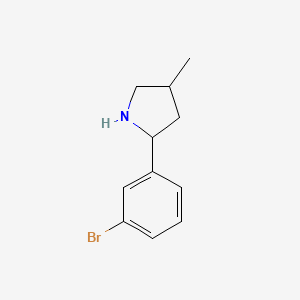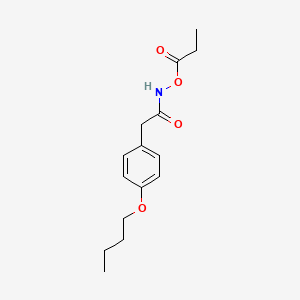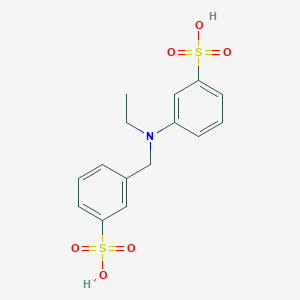
3-(N-Ethyl-N-(3-sulfobenzyl)amino)benzenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(N-Ethyl-N-(3-sulfobenzyl)amino)benzenesulfonic acid is a useful research compound. Its molecular formula is C15H17NO6S2 and its molecular weight is 371.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Analyse Chemischer Reaktionen
3-(N-Ethyl-N-(3-sulfobenzyl)amino)benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo substitution reactions, particularly in the presence of suitable reagents and catalysts[][1].
Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(N-Ethyl-N-(3-sulfobenzyl)amino)benzenesulfonic acid has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic dyes, including fluorescent dyes and labeling reagents[][1].
Biology: The compound can be incorporated into biological macromolecules for use as a biological marker and probe in immunohistochemistry and molecular biology experiments[][1].
Medicine: It is used in the development of novel sulfonamide derivatives, which are investigated as potential inhibitors of enzymes like histone deacetylase (HDAC) for cancer treatment[][1].
Industry: The compound is used in the production of photosensitizers for photography, printing, and optoelectronics[][1].
Vergleich Mit ähnlichen Verbindungen
3-(N-Ethyl-N-(3-sulfobenzyl)amino)benzenesulfonic acid can be compared with other similar compounds, such as:
N-Ethyl-N-benzylaniline-3’-sulfonic acid: This compound has similar structural features but differs in its specific applications and reactivity[][1].
3-((Ethyl(phenyl)amino)methyl)benzenesulfonic acid: Another structurally related compound with distinct properties and uses[][1].
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer unique reactivity and applications in various fields.
Eigenschaften
CAS-Nummer |
6375-04-8 |
|---|---|
Molekularformel |
C15H17NO6S2 |
Molekulargewicht |
371.4 g/mol |
IUPAC-Name |
3-[(N-ethyl-3-sulfoanilino)methyl]benzenesulfonic acid |
InChI |
InChI=1S/C15H17NO6S2/c1-2-16(13-6-4-8-15(10-13)24(20,21)22)11-12-5-3-7-14(9-12)23(17,18)19/h3-10H,2,11H2,1H3,(H,17,18,19)(H,20,21,22) |
InChI-Schlüssel |
UXAHNCGFDXFNPH-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)O)C2=CC(=CC=C2)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


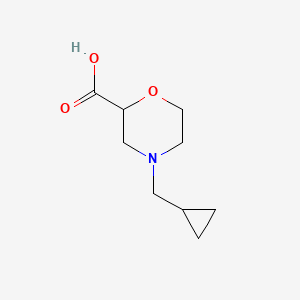
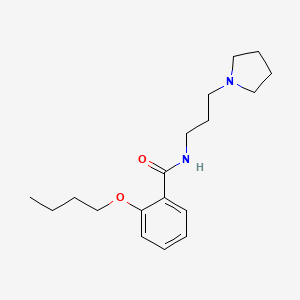

![2h-1,6-Methanofuro[2,3-d]pyrimidine](/img/structure/B13792974.png)
![Phosphonic acid, [chloro(dimethylamino)methyl]-](/img/structure/B13792977.png)
![N3,N3',N5,N5'-Tetrahydroxy-[1,1'-biphenyl]-3,3',5,5'-tetracarboxamide](/img/structure/B13792980.png)
![2-[3-[(4-chlorophenyl)methyl]-2-methyl-5-nitroimidazol-4-yl]sulfanylacetamide](/img/structure/B13792997.png)

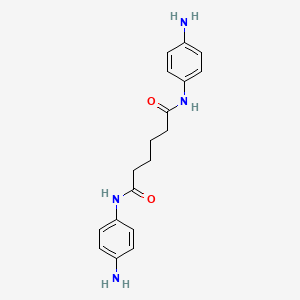
![3H-Pyrazol-3-one, 4-[(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-ylidene)methyl]-2,4-dihydro-5-methyl-](/img/structure/B13793012.png)

